molecular formula C19H18FN3O4 B11382338 N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide

Cat. No.: B11382338
M. Wt: 371.4 g/mol
InChI Key: OOODUCYYBCFYNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,2,5-oxadiazole (furazan) class, characterized by a central oxadiazole ring linked to a 3,4-diethoxyphenyl group at position 4 and a 2-fluorobenzamide moiety at position 2. However, analogous compounds synthesized via similar routes (e.g., coupling of acyl chlorides with aminofurazanes) suggest its synthetic feasibility .

Properties

Molecular Formula

C19H18FN3O4

Molecular Weight

371.4 g/mol

IUPAC Name

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide

InChI

InChI=1S/C19H18FN3O4/c1-3-25-15-10-9-12(11-16(15)26-4-2)17-18(23-27-22-17)21-19(24)13-7-5-6-8-14(13)20/h5-11H,3-4H2,1-2H3,(H,21,23,24)

InChI Key

OOODUCYYBCFYNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3F)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a suitable precursor, such as a hydrazide or an amidoxime, with a carboxylic acid derivative under acidic or basic conditions.

    Substitution Reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired production scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, copper(I) iodide

    Solvents: Methanol, ethanol, dichloromethane

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Preliminary studies suggest that the compound may have therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogs

Substituent Position and Electronic Effects

The 2-fluoro substitution on the benzamide distinguishes this compound from close analogs:

  • N-(4-(3,4-Diethoxyphenyl)-1,2,5-Oxadiazol-3-yl)-3-Fluorobenzamide (14) : Features a 3-fluoro substitution on the benzamide, resulting in distinct dipole moments and steric interactions. Compound 14 exhibits a higher melting point (250°C) compared to its 2-fluoro counterpart, suggesting stronger intermolecular forces .
  • N-[4-(3,4-Dipropoxyphenyl)-1,2,5-Oxadiazol-3-yl]-2-Fluorobenzamide (D109-0266) : Replaces ethoxy groups with propoxy, increasing molecular weight (399.42 g/mol vs. 379.37 g/mol) and lipophilicity, which may alter pharmacokinetic properties .
Table 1: Key Structural Comparisons
Compound Name Substituents (Oxadiazole Position 4) Benzamide Substituent Molecular Weight (g/mol)
Target Compound 3,4-Diethoxyphenyl 2-Fluoro 379.37
Compound 14 3,4-Diethoxyphenyl 3-Fluoro 379.37
D109-0266 3,4-Dipropoxyphenyl 2-Fluoro 399.42
Compound 46 4-Chlorophenyl 3-Fluoro 342.75
Compound 15 3,4-Diethoxyphenyl 3-(Trifluoromethoxy) 438.35

Critical Analysis of Divergent Data

  • However, conflicting evidence on fluorine’s role in bioactivity (e.g., Compound 14’s high melting point vs. unmeasured activity) complicates predictions .
  • Propoxy vs. Ethoxy : highlights dipropoxy derivatives (e.g., D109-0266) with increased mass but uncharacterized solubility, posing questions about metabolic stability versus ethoxy-based compounds .

Biological Activity

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Compound Overview

  • Chemical Structure : The compound features an oxadiazole ring, a fluorobenzamide moiety, and a diethoxyphenyl group.
  • Molecular Formula : C22H24FN3O5
  • Molecular Weight : 429.4 g/mol
  • CAS Number : 880789-83-3

Antioxidant Properties

Research has shown that oxadiazole derivatives exhibit antioxidant properties. For instance, similar compounds have demonstrated significant free radical scavenging abilities and reducing power in various assays. The antioxidant activity is often attributed to the presence of phenolic groups in the structure that can donate electrons to free radicals.

Enzyme Inhibition

Studies have indicated that oxadiazole compounds can act as enzyme inhibitors. Specific investigations into related compounds have highlighted their ability to inhibit cholinesterases and glucosidases. These enzyme inhibitory effects are crucial for potential therapeutic applications in conditions like diabetes and neurodegenerative diseases.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. For example:

Cell Line Effect Observed Mechanism
PANC-1 (Pancreatic Cancer)Significant reduction in cell viabilityInduction of apoptotic pathways
HEK293 (Human Embryonic Kidney)Moderate cytotoxicityCell cycle arrest

In vitro studies suggest that this compound may trigger apoptotic signaling pathways leading to programmed cell death in cancer cells. This is supported by molecular modeling studies that indicate strong binding affinity to target proteins involved in cancer progression.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Interaction with Enzymes : The oxadiazole ring facilitates binding to specific enzymes, modulating their activity.
  • Free Radical Scavenging : The presence of electron-donating groups enhances its ability to neutralize free radicals.
  • Induction of Apoptosis : Evidence suggests that it activates apoptotic pathways through mitochondrial dysfunction and caspase activation.

Case Studies and Research Findings

  • Synthesis and Characterization : A study conducted by researchers synthesized various oxadiazole derivatives, including this compound. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the compounds .
  • In Vitro Studies : In a recent publication, a related compound demonstrated strong antioxidant and anticancer activities against pancreatic cancer cell lines. The findings suggested that these compounds could serve as lead candidates for developing new anticancer therapies .
  • Comparative Analysis : A comparative study highlighted that oxadiazole derivatives exhibited varying degrees of biological activity based on structural modifications. The presence of specific functional groups significantly influenced their efficacy against different biological targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.